
2-(Diphenylphosphino)-N,N,6-trimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphino)-N,N,6-trimethylaniline: is an organophosphorus compound that features a phosphine group attached to an aniline derivative. This compound is of interest due to its potential applications in coordination chemistry, catalysis, and material science. The presence of both the phosphine and aniline moieties allows it to act as a versatile ligand in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)-N,N,6-trimethylaniline typically involves the reaction of diphenylphosphine with a suitable aniline derivative. One common method is the nucleophilic substitution reaction where diphenylphosphine reacts with 2-chloro-N,N,6-trimethylaniline under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Diphenylphosphino)-N,N,6-trimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The aniline moiety can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted aniline derivatives.
Applications De Recherche Scientifique
Chemistry: 2-(Diphenylphosphino)-N,N,6-trimethylaniline is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis and material science.
Biology and Medicine: The compound’s ability to form complexes with metals makes it a candidate for developing metal-based drugs and diagnostic agents. Its derivatives are explored for their potential biological activities.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalytic processes is also significant for industrial applications.
Mécanisme D'action
The mechanism of action of 2-(Diphenylphosphino)-N,N,6-trimethylaniline primarily involves its function as a ligand. The phosphine group coordinates with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The aniline moiety can also interact with other molecules, enhancing the compound’s versatility in different chemical environments.
Comparaison Avec Des Composés Similaires
1,2-Bis(diphenylphosphino)ethane: Another organophosphorus compound with two phosphine groups.
Bis(diphenylphosphino)methane: Similar structure but with a methylene bridge between the phosphine groups.
Diphenyl-2-pyridylphosphine: Contains a pyridyl group instead of an aniline moiety.
Uniqueness: 2-(Diphenylphosphino)-N,N,6-trimethylaniline is unique due to the presence of both the phosphine and aniline groups, which allows it to act as a versatile ligand. Its trimethyl substitution on the aniline ring also provides steric hindrance, influencing its reactivity and stability in various chemical reactions.
Propriétés
Formule moléculaire |
C21H22NP |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-diphenylphosphanyl-N,N,6-trimethylaniline |
InChI |
InChI=1S/C21H22NP/c1-17-11-10-16-20(21(17)22(2)3)23(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-16H,1-3H3 |
Clé InChI |
ZULVEGYFXALMHW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


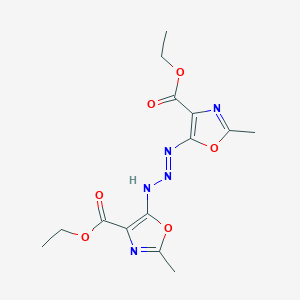

![4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
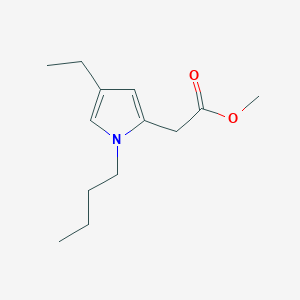
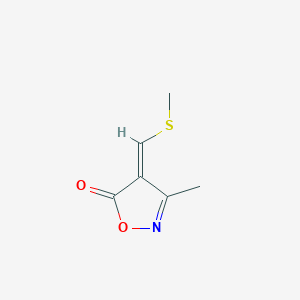
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
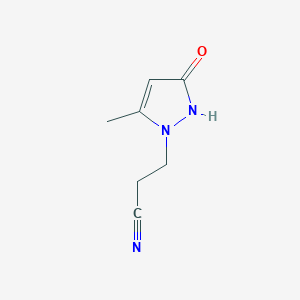
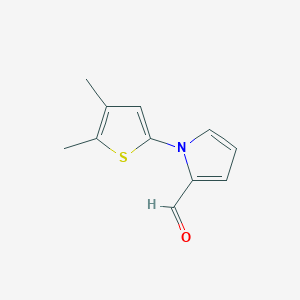

![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)




